molecular formula C11H18Cl2N4O3 B2987338 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride CAS No. 1384428-48-1

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride

Cat. No.: B2987338
CAS No.: 1384428-48-1
M. Wt: 325.19
InChI Key: XMEHDFPFMAKFJE-UHFFFAOYSA-N
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Description

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrazole ring, a piperazine ring, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 4-methylpiperazine with an appropriate carboxylic acid derivative to form the piperazine-attached intermediate. This intermediate is then further reacted with a pyrazole derivative under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.

  • Medicine: It has shown potential as a therapeutic agent, with studies investigating its effects on various biological targets.

  • Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Pyrazole derivatives

  • Carboxylic acid derivatives

Uniqueness: 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups and structural features. This combination allows it to interact with biological targets in a way that is distinct from other similar compounds.

Properties

IUPAC Name

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3.2ClH/c1-13-2-4-14(5-3-13)10(16)8-15-7-9(6-12-15)11(17)18;;/h6-7H,2-5,8H2,1H3,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEHDFPFMAKFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C=C(C=N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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